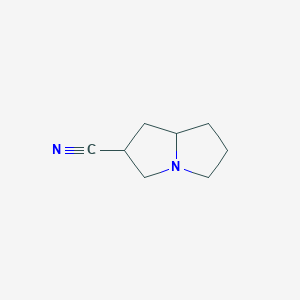

Hexahydro-1H-pyrrolizine-2-carbonitrile

Description

Properties

CAS No. |

170442-01-0 |

|---|---|

Molecular Formula |

C8H12N2 |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carbonitrile |

InChI |

InChI=1S/C8H12N2/c9-5-7-4-8-2-1-3-10(8)6-7/h7-8H,1-4,6H2 |

InChI Key |

ZOGQXAHMVWWWNY-UHFFFAOYSA-N |

SMILES |

C1CC2CC(CN2C1)C#N |

Canonical SMILES |

C1CC2CC(CN2C1)C#N |

Synonyms |

1H-Pyrrolizine-2-carbonitrile,hexahydro-(9CI) |

Origin of Product |

United States |

Preparation Methods

Reaction Sequence and Mechanism

The traditional method, pioneered by Miyano et al., involves a multi-step sequence:

-

Formation of γ-(N-2-Pyrrolidinonyl)butyric Acid : γ-Butyrolactone reacts with potassium cyanate (KOCN) in aqueous medium, yielding γ-(N-2-pyrrolidinonyl)butyric acid.

-

Thermal Decarboxylation : Heating the intermediate with soda lime (NaOH/CaO) at 250–300°C induces decarboxylation, producing 2,3,5,6-tetrahydro-1H-pyrrolizine.

-

Perchloric Acid Quaternization : Treatment with perchloric acid generates 1,2,3,5,6,7-hexahydropyrrolizinium perchlorate.

-

Cyanide Substitution : Reaction with potassium cyanide (KCN) in ethanol introduces the cyano group at the 7a position.

Limitations and Practical Challenges

-

High-Temperature Requirement : The decarboxylation step necessitates prolonged heating above 250°C, risking thermal decomposition.

-

Perchlorate Handling : The use of perchloric acid introduces safety concerns due to its explosive nature.

-

Costly Reduction Step : Subsequent reduction of the cyano group to an aminomethyl moiety relies on lithium aluminum hydride (LiAlH4), an expensive and moisture-sensitive reagent.

Modern Single-Pot Synthesis Using 1,7-Dihalo-4-Heptanone

Streamlined Reaction Pathway

The patent EP0345711B1 discloses an efficient single-pot method to synthesize 7a-cyano-pyrrolizine:

-

Alkylation-Cyclization : 1,7-Dihalo-4-heptanone (X = Cl, Br, I) reacts with a cyanide source (e.g., KCN, NaCN) in the presence of ammonia (3–10 equivalents) at 20–50°C for 12–48 hours.

-

In Situ Cyclization : The reaction proceeds via nucleophilic displacement of halides, followed by intramolecular cyclization to form the pyrrolizine core.

-

Work-Up and Isolation : The crude product is basified with NaOH, extracted with chloroform or ethyl acetate, and purified via vacuum distillation.

Table 1: Comparative Analysis of Synthetic Methods

| Parameter | Miyano Method (1978) | EP0345711B1 Method (2009) |

|---|---|---|

| Temperature Range | 250–300°C | 20–50°C |

| Reaction Steps | 4 | 1 |

| Key Reagents | KOCN, Perchloric Acid, KCN | 1,7-Dihalo-4-heptanone, NH₃ |

| Yield (Reported) | 38–45% | 68–72% |

| Scalability | Limited by safety concerns | Industrially feasible |

Mechanistic Insights

The single-pot method leverages the dual reactivity of 1,7-dihalo-4-heptanone:

-

Nucleophilic Attack : Cyanide ions displace halides at the 1- and 7-positions.

-

Ammonia as a Base : Facilitates deprotonation, promoting cyclization via intramolecular imine formation.

-

Steric Considerations : Branched alkyl groups (e.g., tert-butyl) on the cyanide reagent hinder cyclization, favoring linear byproducts.

Optimization Strategies

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification. Ethanol strikes a balance between solubility and ease of removal.

-

Ammonia Stoichiometry : Excess ammonia (≥5 equivalents) suppresses side reactions but requires careful pH control during work-up.

-

Catalytic Additives : Trace quantities of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: Ethyl potassium malonate undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with alkyl halides in the presence of a base to form new carbon-carbon bonds.

Hydrolysis: Acidic hydrolysis of ethyl potassium malonate results in the formation of malonic acid and ethanol.

Decarboxylation: Upon heating, it can decarboxylate to form an enol, which tautomerizes to a carboxylic acid

Common Reagents and Conditions:

Bases: Potassium hydroxide, sodium hydroxide.

Acids: Hydrochloric acid, sulfuric acid.

Solvents: Water, methanol, tetrahydrofuran

Major Products:

Beta-ketoesters: Formed through acylation reactions.

Amino acrylates: Produced by reacting with aryl nitriles in the presence of zinc chloride and a catalytic amount of Hünig’s base.

Scientific Research Applications

Neurological Disorders

Hexahydro-1H-pyrrolizine-2-carbonitrile and its derivatives have been studied for their potential to modulate synaptic transmission, which is crucial in treating neurological disorders. According to a patent (US5733912A), compounds derived from hexahydro-1H-pyrrolizine can selectively control chemical synaptic transmission, offering therapeutic utility for conditions associated with synaptic dysfunctions such as epilepsy and depression . These compounds can influence both presynaptic and postsynaptic excitability, thereby affecting neurotransmitter release and receptor activation.

Cancer Treatment

Recent studies have shown that pyrrolizine derivatives exhibit anticancer activities. For instance, research highlighted the synthesis of fused pyrrole derivatives that demonstrated significant inhibitory effects on various cancer cell lines, including HCT116 and MCF-7, with IC50 values comparable to established chemotherapeutics like doxorubicin . The ability of hexahydro-1H-pyrrolizine-2-carbonitrile to act as a scaffold for developing new anticancer agents is an area of active investigation.

Case Study: Anticancer Activity

In a recent study, a series of pyrrolo[3,2-d]pyrimidines derived from hexahydro-1H-pyrrolizine were designed and synthesized, demonstrating potent anticancer activity against multiple cell lines . The study employed molecular docking techniques to predict binding affinities to key enzymes involved in cancer progression, indicating the compound's potential as an effective inhibitor.

Case Study: Neurological Applications

Research on hexahydro-1H-pyrrolizine derivatives has also focused on their role in enhancing acetylcholine function via action at muscarinic receptors within the central nervous system. This mechanism is critical for developing treatments for cognitive impairments associated with Alzheimer's disease and other neurodegenerative disorders .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neurological Disorders | Modulation of synaptic transmission | Potential treatment for epilepsy and depression |

| Cancer Treatment | Anticancer activity against various cell lines | IC50 values comparable to doxorubicin |

| Synthesis | Multi-step processes involving cyanides | Efficient methods for producing active compounds |

Mechanism of Action

The mechanism of action of ethyl potassium malonate involves its role as a competitive inhibitor of succinate dehydrogenase. By binding to the active site of the enzyme, it prevents the normal substrate, succinate, from binding, thereby inhibiting the enzyme’s activity. This inhibition affects the citric acid cycle, which is crucial for cellular respiration .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following compounds, listed in , share structural or functional similarities with Hexahydro-1H-pyrrolizine-2-carbonitrile:

1H-Pyrrolizine-1-carbonitrile, hexahydro

- Structural Difference : The nitrile group is at the 1-position instead of the 2-position.

- Implications : Positional isomerism may alter electronic distribution, affecting dipole moments and intermolecular interactions. For example, the 1-nitrile isomer could exhibit distinct solubility or crystallinity compared to the 2-nitrile derivative due to steric or electronic effects .

2-Propenenitrile, 3-amino-2-[(1,3-dihydro-3-oxo-2H-indol-2-ylidene)methyl]-3-[(2-phenylethyl)amino]

- Functional Comparison: This compound contains a conjugated nitrile group alongside aromatic indole and phenylethylamino substituents.

- Reactivity : The extended conjugation may enhance photostability or redox activity, making it suitable for optoelectronic applications, unlike the simpler pyrrolizine derivatives .

Pyrido(3,4-c)-7-methylpsoralen

- Structural Contrast : A fused tricyclic system with a psoralen backbone and methyl group.

- Applications: Psoralen derivatives are known for DNA intercalation and UV-induced crosslinking, suggesting divergent biological roles compared to pyrrolizine nitriles .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Compounds

- Reactivity Notes: Nitrile groups in pyrrolizine derivatives are susceptible to nucleophilic attack (e.g., hydrolysis to amides or reduction to amines), but steric hindrance in bicyclic systems may slow these reactions. The 2-Propenenitrile derivative’s conjugated system likely exhibits higher thermal stability than saturated analogs .

Q & A

Q. What are the established synthetic routes for Hexahydro-1H-pyrrolizine-2-carbonitrile, and what key reaction parameters influence yield?

The synthesis of pyrrolizidine derivatives, including Hexahydro-1H-pyrrolizine-2-carbonitrile, typically involves two primary strategies:

- Cyclization of acyclic precursors : For example, reacting nitrile-containing intermediates with amines under acidic conditions (e.g., acetic acid) to form the bicyclic pyrrolizidine core .

- Functionalization of preformed pyrrolizidine scaffolds : Introducing the carbonitrile group via nucleophilic substitution or cyanation reactions .

Key parameters affecting yield include reaction temperature (optimal range: 60–90°C), solvent polarity (polar aprotic solvents enhance cyclization), and stoichiometric ratios of reagents (1:1.2 molar ratio of amine to nitrile precursor is common). Side reactions, such as over-alkylation, can be mitigated by controlled addition rates .

Q. How is the structure of Hexahydro-1H-pyrrolizine-2-carbonitrile confirmed experimentally?

Structural confirmation requires a combination of:

- X-ray crystallography : SHELX software is widely used for refinement, particularly for resolving stereochemical ambiguities in bicyclic systems. Data collection at high resolution (≤1.0 Å) ensures accurate bond-length and angle measurements .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Key signals include the nitrile carbon (~110–120 ppm) and pyrrolizidine ring protons (δ 1.5–3.5 ppm, multiplet patterns).

- IR spectroscopy : A sharp peak near 2240 cm⁻¹ confirms the C≡N stretch .

- Elemental analysis : Matches experimental C, H, N percentages with theoretical values (e.g., C: 63.15%, H: 7.19%, N: 20.72%) .

Q. What safety precautions are required when handling Hexahydro-1H-pyrrolizine-2-carbonitrile?

- Hazard classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) per EU-GHS/CLP regulations.

- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in the compound’s reactivity?

Discrepancies often arise in stereoelectronic effects or solvent interactions. A methodological approach includes:

- Comparative DFT studies : Adjusting solvent models (e.g., COSMO-RS for polar solvents) to better align with experimental conditions.

- Kinetic isotope effects (KIE) : Quantify hydrogen/deuterium substitution in reaction intermediates to validate mechanistic pathways.

- In situ monitoring : Use techniques like Raman spectroscopy to track reaction intermediates and refine computational models .

Q. What strategies optimize stereochemical control during the synthesis of Hexahydro-1H-pyrrolizine-2-carbonitrile?

- Chiral auxiliaries : Temporarily introduce groups like Evans’ oxazolidinones to direct stereochemistry at the pyrrolizidine bridgehead.

- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in cyclization steps to achieve enantiomeric excess (>90%).

- Dynamic kinetic resolution : Use reversible ring-opening under basic conditions to favor the thermodynamically stable diastereomer .

Q. How should bioactivity studies be designed to assess the pharmacological potential of Hexahydro-1H-pyrrolizine-2-carbonitrile?

- Target identification : Screen against kinase or GPCR libraries using fluorescence polarization assays.

- In vitro models : Evaluate cytotoxicity (e.g., IC₅₀ in HepG2 cells) and metabolic stability (microsomal incubation).

- Mechanistic studies : Use CRISPR-Cas9 knockouts to validate target engagement in disease-relevant pathways (e.g., apoptosis in cancer cells) .

Data Contradiction Analysis

Example : Discrepancies in reported NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl₃) or pH-dependent tautomerism. To address this:

- Standardize conditions : Use deuterated solvents with controlled pH (e.g., phosphate buffer).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.